Cas no 1131587-49-9 (Ethyl 5-iodo-2,4-dimethoxybenzoate)
Ethyl 5-iodo-2,4-dimethoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-iodo-2,4-dimethoxybenzoate
- 1131587-49-9
- 5-iodo-2,4-dimethoxybenzoic acid ethyl ester
- ethyl 5-iodanyl-2,4-dimethoxy-benzoate
- A802760
- AKOS015843545
- Ethyl5-iodo-2,4-dimethoxybenzoate
- DTXSID60661131
- DB-060297
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- Inchi: 1S/C11H13IO4/c1-4-16-11(13)7-5-8(12)10(15-3)6-9(7)14-2/h5-6H,4H2,1-3H3
- InChI Key: YUATYDAPORMTIQ-UHFFFAOYSA-N
- SMILES: IC1C(=CC(=C(C(=O)OCC)C=1)OC)OC
Computed Properties
- Exact Mass: 335.98586g/mol
- Monoisotopic Mass: 335.98586g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 44.8Ų
Ethyl 5-iodo-2,4-dimethoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015005529-250mg |
Ethyl 2,4-dimethoxy-5-iodobenzoate |
1131587-49-9 | 97% | 250mg |
$484.80 | 2023-09-04 | |
| Alichem | A015005529-500mg |
Ethyl 2,4-dimethoxy-5-iodobenzoate |
1131587-49-9 | 97% | 500mg |
$806.85 | 2023-09-04 | |
| Alichem | A015005529-1g |
Ethyl 2,4-dimethoxy-5-iodobenzoate |
1131587-49-9 | 97% | 1g |
$1475.10 | 2023-09-04 | |
| Ambeed | A702598-1g |
Ethyl 5-iodo-2,4-dimethoxybenzoate |
1131587-49-9 | 95+% | 1g |
$335.0 | 2024-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1757581-1g |
Ethyl 5-iodo-2,4-dimethoxybenzoate |
1131587-49-9 | 98% | 1g |
¥3048.00 | 2024-08-09 | |
| Crysdot LLC | CD12179431-1g |
Ethyl 5-iodo-2,4-dimethoxybenzoate |
1131587-49-9 | 95+% | 1g |
$407 | 2024-07-23 |
Ethyl 5-iodo-2,4-dimethoxybenzoate Suppliers
Ethyl 5-iodo-2,4-dimethoxybenzoate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on Ethyl 5-iodo-2,4-dimethoxybenzoate
Ethyl 5-Iodo-2,4-Dimethoxybenzoate: A Comprehensive Overview
The compoundEthyl 5-Iodo-2,4-Dimethoxybenzoate, identified by the CAS number1131587-49-9, is a highly specialized organic compound with significant applications in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes an ethyl ester group attached to a benzoate ring substituted with iodo and methoxy groups at specific positions. The presence of these substituents imparts distinctive chemical properties, making it a valuable molecule for research and development.
Recent studies have highlighted the potential ofEthyl 5-Iodo-2,4-Dimethoxybenzoate in the field of medicinal chemistry. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. The iodo group at position 5 of the benzoate ring plays a crucial role in modulating the electronic properties of the molecule, which is essential for its reactivity in various organic reactions.
The synthesis ofEthyl 5-Iodo-2,4-Dimethoxybenzoate typically involves multi-step organic reactions, including nucleophilic substitution and esterification processes. The methoxy groups at positions 2 and 4 contribute to the molecule's stability and solubility, making it easier to handle in laboratory settings. These groups also serve as directing agents during subsequent chemical modifications, enabling precise control over the product's structure.
In terms of applications,Ethyl 5-Iodo-2,4-Dimethoxybenzoate has shown promise in the development of novel pharmaceutical agents. Its ability to undergo various functional group transformations makes it a versatile building block in organic synthesis. For instance, recent research has focused on its use as an intermediate in the synthesis of heterocyclic compounds, which are known for their potential therapeutic effects.
The chemical stability ofEthyl 5-Iodo-2,4-Dimethoxybenzoate under different conditions has also been a topic of interest. Studies have demonstrated that the molecule exhibits good thermal stability and resistance to oxidation under controlled conditions. This makes it suitable for use in both laboratory and industrial settings where prolonged exposure to heat or oxidative environments is anticipated.
Furthermore,Ethyl 5-Iodo-2,4-Dimethoxybenzoate has been investigated for its potential in materials science. Its unique electronic properties make it a candidate for use in the development of advanced materials such as polymers and coatings. Researchers have explored its ability to form stable polymer networks when subjected to specific reaction conditions.
In conclusion,Ethyl 5-Iodo-2,4-Dimethoxybenzoate is a compound with multifaceted applications across various domains of chemistry and pharmacology. Its distinctive structure and chemical properties make it an invaluable tool for researchers seeking to develop innovative solutions in drug discovery and material synthesis. As ongoing research continues to uncover new insights into its potential uses,Ethyl 5-Iodo-2,4-Dimethoxybenzoate is poised to play an increasingly important role in advancing scientific knowledge and technological applications.
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